molecular formula C21H25F2N3O3S B2861603 2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946343-13-1

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2861603
CAS RN: 946343-13-1
M. Wt: 437.51
InChI Key: NKOSNFAPIBTBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, a compound with a complex molecular structure, plays a significant role in chemical synthesis and medicinal chemistry. This compound, part of a broader class of sulfonamides, has been explored for its potential in various scientific applications, focusing on its synthesis and the exploration of its pharmacological properties.

One area of research involves the synthesis and characterization of derivatives of sulfonamides, including those incorporating morpholine and indole groups, to evaluate their potential as inhibitors against various enzymes and receptors. These compounds have been studied for their efficacy in inhibiting carbonic anhydrase (CA) enzymes, a family of enzymes that play crucial roles in physiological processes such as respiration, acid-base balance, and ion transport. The inhibitory activity of these sulfonamides against CA isoforms, particularly CA IX and XII, has implications for the treatment of diseases like cancer, where CA inhibitors are explored for their anticancer properties due to their role in tumor acidity regulation (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).

Furthermore, the design and synthesis of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have demonstrated potent inhibitory effects against CA I, II, IX, and XII, highlighting their potential in developing selective and effective anticancer agents (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).

properties

IUPAC Name

2,5-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S/c1-25-7-6-16-12-15(2-5-19(16)25)20(26-8-10-29-11-9-26)14-24-30(27,28)21-13-17(22)3-4-18(21)23/h2-5,12-13,20,24H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSNFAPIBTBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

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